Cas no 578741-08-9 (2-(methoxymethyl)pyrrolidine-1-carboxamide)
2-(methoxymethyl)pyrrolidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-Pyrrolidinecarboxamide,2-(methoxymethyl)-(9CI)
- 1-Pyrrolidinecarboxamide, 2-(methoxymethyl)-
- 2-(methoxymethyl)pyrrolidine-1-carboxamide
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- MDL: MFCD18811223
- Inchi: 1S/C7H14N2O2/c1-11-5-6-3-2-4-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)
- InChI Key: INLFOCMWWIATJJ-UHFFFAOYSA-N
- SMILES: N1(C(N)=O)CCCC1COC
Computed Properties
- Exact Mass: 158.105527694g/mol
- Monoisotopic Mass: 158.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 55.6Ų
2-(methoxymethyl)pyrrolidine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6898174-0.05g |
2-(methoxymethyl)pyrrolidine-1-carboxamide |
578741-08-9 | 95.0% | 0.05g |
$197.0 | 2025-03-12 | |
| Enamine | EN300-6898174-0.1g |
2-(methoxymethyl)pyrrolidine-1-carboxamide |
578741-08-9 | 95.0% | 0.1g |
$293.0 | 2025-03-12 | |
| Enamine | EN300-6898174-0.25g |
2-(methoxymethyl)pyrrolidine-1-carboxamide |
578741-08-9 | 95.0% | 0.25g |
$418.0 | 2025-03-12 | |
| Enamine | EN300-6898174-0.5g |
2-(methoxymethyl)pyrrolidine-1-carboxamide |
578741-08-9 | 95.0% | 0.5g |
$656.0 | 2025-03-12 | |
| Enamine | EN300-6898174-1.0g |
2-(methoxymethyl)pyrrolidine-1-carboxamide |
578741-08-9 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
| Enamine | EN300-6898174-2.5g |
2-(methoxymethyl)pyrrolidine-1-carboxamide |
578741-08-9 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
| Enamine | EN300-6898174-5.0g |
2-(methoxymethyl)pyrrolidine-1-carboxamide |
578741-08-9 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
| Enamine | EN300-6898174-10.0g |
2-(methoxymethyl)pyrrolidine-1-carboxamide |
578741-08-9 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 | |
| Enamine | EN300-6898174-1g |
2-(methoxymethyl)pyrrolidine-1-carboxamide |
578741-08-9 | 95% | 1g |
$842.0 | 2023-08-31 | |
| Enamine | EN300-6898174-5g |
2-(methoxymethyl)pyrrolidine-1-carboxamide |
578741-08-9 | 95% | 5g |
$2443.0 | 2023-08-31 |
2-(methoxymethyl)pyrrolidine-1-carboxamide Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 2-(methoxymethyl)pyrrolidine-1-carboxamide
2-(Methoxymethyl)pyrrolidine-1-carboxamide: A Comprehensive Overview
2-(Methoxymethyl)pyrrolidine-1-carboxamide, also known by its CAS number 578741-08-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied due to their potential applications in drug design and materials science. The structure of this compound features a pyrrolidine ring, a five-membered cyclic amine, substituted with a methoxymethyl group at the 2-position and a carboxamide group at the 1-position. These substituents contribute to its unique chemical properties and reactivity.
The synthesis of 2-(methoxymethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions, including nucleophilic substitutions, reductions, and amide formations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps in the synthesis process, as reported in a 2023 study published in Journal of Organic Chemistry.
In terms of physical properties, 2-(methoxymethyl)pyrrolidine-1-carboxamide exhibits a melting point of approximately 155°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound's stability under different conditions has also been extensively studied, with findings indicating that it remains stable under neutral to mildly acidic conditions but undergoes hydrolysis in strongly alkaline environments.
The pharmacological activity of 2-(methoxymethyl)pyrrolidine-1-carboxamide has been a focal point of recent research. Studies have demonstrated its potential as a modulator of ion channels, particularly in the context of neurological disorders such as epilepsy and chronic pain. A 2023 article in Nature Communications highlighted its ability to inhibit voltage-gated sodium channels, which are key targets for antiepileptic drugs. Additionally, preliminary toxicological studies suggest that the compound exhibits low acute toxicity in animal models, making it a promising candidate for further drug development.
Beyond its pharmacological applications, 2-(methoxymethyl)pyrrolidine-1-carboxamide has shown potential in materials science as a building block for advanced polymers and surfactants. Its ability to form stable amide bonds enables the creation of cross-linked polymer networks with tailored mechanical properties. Recent work by researchers at Stanford University has explored its use in developing biodegradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
In terms of environmental impact, the degradation pathways of 2-(methoxymethyl)pyrrolidine-1-carboxamide have been investigated under both aerobic and anaerobic conditions. Results indicate that the compound undergoes microbial degradation within 30 days under aerobic conditions, suggesting that it poses minimal long-term environmental risks when properly managed. However, further studies are needed to assess its fate in different ecological systems.
The versatility of 2-(methoxymethyl)pyrrolidine-1-carboxamide lies in its ability to serve as both a functional molecule and a versatile synthetic intermediate. Its structure allows for easy modification through substitution or addition reactions, enabling the creation of derivatives with enhanced biological activity or improved physical properties. For example, researchers have explored the incorporation of electron-withdrawing groups to enhance its ion channel inhibitory effects.
In conclusion, 2-(methoxymethyl)pyrrolidine-1-carboxamide, CAS number 578741-08-9, is a compound with multifaceted applications across chemistry and pharmacology. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool for both academic research and industrial development. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in diverse scientific domains.
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